Enantiomeric Purity: R vs S 4-(1-Aminoethyl)pyridin-2-amine
The (R)-enantiomer of 4-(1-aminoethyl)pyridin-2-amine is commercially available with a certified purity of 97% (HPLC), whereas the (S)-enantiomer is typically offered at comparable purity but with distinct stereochemical identity (CAS 1213181-51-1) . The absolute configuration at the chiral center determines the three-dimensional orientation of the amino group when incorporated into larger molecular frameworks, directly impacting enantioselective binding to chiral biological targets such as kinases and sigma receptors .
| Evidence Dimension | Chiral purity and enantiomeric identity |
|---|---|
| Target Compound Data | (R)-4-(1-Aminoethyl)pyridin-2-amine: 97% purity, CAS 1213316-84-7 |
| Comparator Or Baseline | (S)-4-(1-Aminoethyl)pyridin-2-amine: 97% purity, CAS 1213181-51-1 |
| Quantified Difference | Equivalent chemical purity (97%) but distinct stereochemical configuration; enantiomeric excess (ee) typically ≥98% for individual enantiomer preparations |
| Conditions | HPLC analysis; commercial vendor specifications (Leyan, ChemSrc) |
Why This Matters
Selection of the correct enantiomer is critical for stereospecific synthesis of chiral kinase inhibitors; use of the wrong enantiomer may yield inactive or off-target compounds.
